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Compound of Interest

Compound Name:
2-(3-aminophenoxy)-N-

ethylacetamide

CAS No.: 926221-29-6

Cat. No.: B3306126

Get Quote

Lead Candidate Characterization & Experimental
Protocols
Executive Summary & Molecule Profile
2-(3-aminophenoxy)-N-ethylacetamide (CAS: 926221-29-6) is a specialized small molecule

intermediate utilized in Central Nervous System (CNS) research. Structurally, it belongs to the

phenoxyacetamide class, a pharmacophore increasingly investigated for its potential to

modulate voltage-gated sodium channels (VGSCs) and GABAergic pathways.

Unlike broad-spectrum benzodiazepines, this scaffold is often engineered to target state-

dependent sodium channel inactivation, offering a pathway to treat hyperexcitability disorders

(epilepsy, neuropathic pain) with reduced sedation. This guide outlines the standardized

protocols for solubilization, in vitro electrophysiological validation, and in vivo efficacy

screening.
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Property Specification

IUPAC Name 2-(3-aminophenoxy)-N-ethylacetamide

CAS Number 926221-29-6

Molecular Formula C₁₀H₁₄N₂O₂

Molecular Weight 194.23 g/mol

SMILES CCNC(=O)COC1=CC=CC(=C1)N

Key Pharmacophore
Phenoxy ether linker; Acetamide tail (H-bond

donor/acceptor); Aniline moiety

Predicted LogP ~1.2 (Moderate Lipophilicity; BBB Permeable)

Mechanistic Rationale & Signaling Pathway
The primary research interest in 2-(3-aminophenoxy)-N-ethylacetamide lies in its structural

homology to known anticonvulsants like Lacosamide and Mexiletine analogs. The acetamide

linker is hypothesized to interact with the slow-inactivation gate of voltage-gated sodium

channels (Nav1.2, Nav1.6, Nav1.7).

Mechanism of Action:

State-Dependent Binding: The molecule preferentially binds to the inactivated state of the

sodium channel.

Stabilization: It stabilizes the channel in this non-conducting conformation, preventing

repetitive neuronal firing during seizure events.

Selectivity: By targeting the inactivated state, it spares normal, low-frequency physiological

firing, reducing neurotoxic side effects.

Pathway Visualization (Graphviz)
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Caption: Proposed mechanism showing preferential binding to the inactivated sodium channel

state, blocking high-frequency seizure firing while sparing normal transmission.

Preparation & Formulation Protocol
Critical Causality: The aniline and acetamide groups provide polarity, but the phenyl ring limits

water solubility. Improper formulation leads to micro-precipitation, causing erratic in vivo data

(false negatives).

Stock Solution (100 mM)
Weigh 19.42 mg of 2-(3-aminophenoxy)-N-ethylacetamide.

Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).

Vortex for 30 seconds until the solution is clear.

Storage: Aliquot into amber tubes (light sensitive aniline) and store at -20°C. Stable for 3

months.

Working Solution (For Injection/Perfusion)
Target: 10 mg/kg dose in mice (approx. 0.2 mL injection volume).

Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline (0.9%).
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Step-by-Step Dilution:

Add required volume of DMSO stock.

Add PEG-400 and vortex vigorously.

Slowly add Saline dropwise while vortexing.

Self-Validation: Hold the tube against a light source. If the solution is cloudy, sonicate for 5

minutes at 37°C. If turbidity persists, increase PEG-400 ratio to 50%.

Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (In Vitro Validation)
Objective: Quantify the affinity for the inactivated state of Nav1.2 channels.

Cell Line: HEK-293 cells stably expressing hNav1.2.

Rig Setup:

Internal Solution: CsF-based (to block K+ currents).

External Solution: Standard Tyrode’s solution.

Voltage Protocol (State-Dependence):

Resting Block: Hold at -120 mV. Pulse to 0 mV (10ms) at 0.1 Hz. Measure peak current

reduction.

Inactivated State Block (The Critical Test):

Hold cells at -120 mV.

Pre-pulse to -60 mV (induces ~50% inactivation) for 500ms.

Test pulse to 0 mV.

Causality: If the compound is a state-dependent blocker (like Lamotrigine), inhibition will

be significantly stronger in the "Inactivated State Block" protocol than the "Resting Block."
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Application: Perfusion of 10 µM, 30 µM, and 100 µM of the compound.

Protocol B: PTZ-Induced Seizure Model (In Vivo Efficacy)
Objective: Assess anticonvulsant potential.[1][2][3][4][5] Phenoxyacetamides historically

perform well in the Pentylenetetrazol (PTZ) model (GABA/Sodium channel integration).

Subjects: Male ICR mice (20-25g), n=8 per group.

Grouping:

Vehicle Control.

Positive Control: Valproic Acid (300 mg/kg).

Test Group A: 2-(3-aminophenoxy)-N-ethylacetamide (30 mg/kg).

Test Group B: 2-(3-aminophenoxy)-N-ethylacetamide (100 mg/kg).

Administration:

Administer Test Compound (i.p.) 30 minutes prior to PTZ.

Induction:

Inject PTZ (85 mg/kg, s.c.) at t=0.

Scoring (30 min observation):

Latency to First Jerk (Myoclonic).

Latency to Generalized Tonic-Clonic Seizure (GTCS).

Protection % (Survival).[3][6]

Data Interpretation: A significant delay in GTCS latency compared to vehicle confirms CNS

penetration and anticonvulsant activity.

Protocol C: Rotarod Test (Neurotoxicity Screen)
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Objective: Ensure the compound does not cause sedation/ataxia (a common failure point for

acetamide derivatives).

Training: Train mice to stay on a rotating rod (15 rpm) for 180s.

Testing: Administer compound (100 mg/kg).

Measurement: Place mice on the rod at 30, 60, and 120 minutes post-injection.

Fail Criteria: Falling off < 60 seconds indicates neurotoxicity/sedation.

Comparative Data & Expectations
Based on structural analogs (Phenoxyacetamide derivatives), the following performance

metrics are the standard for a "Go/No-Go" decision:

Parameter Desired Outcome
Reference Standard
(Lacosamide)

Nav1.2 IC50 (Inactivated) < 10 µM ~ 4-8 µM

Nav1.2 IC50 (Resting) > 100 µM > 100 µM

PTZ Protection (100mg/kg) > 80% Survival 100% Survival

Rotarod Deficit (TD50) > 200 mg/kg > 80 mg/kg

LogP 1.0 - 2.0 0.9
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Disclaimer: This document is for research purposes only. 2-(3-aminophenoxy)-N-
ethylacetamide is not an FDA-approved therapeutic. All in vivo work must be approved by an

IACUC or equivalent ethical body.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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